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Executive Summary
Sudoterb (also known as LL-3858), a novel pyridine-based compound, has emerged as a

promising candidate in the fight against drug-resistant tuberculosis (TB). Developed by Lupin

Ltd., this molecule has demonstrated significant bactericidal activity against both drug-sensitive

and multidrug-resistant strains of Mycobacterium tuberculosis in preclinical studies. While a

completed Phase IIa clinical trial has assessed its early bactericidal activity, detailed public data

remains limited. This technical guide synthesizes the available information on Sudoterb's

mechanism of action, efficacy, and the experimental approaches used in its evaluation,

providing a comprehensive resource for the research and drug development community.

Core Compound Details

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1681174?utm_src=pdf-interest
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Details

Compound Name Sudoterb

Alternative Name LL-3858

Chemical Class Pyrrole derivative

Originator Lupin Ltd.

Therapeutic Target (Hypothesized) InhA (Enoyl-Acyl Carrier Protein Reductase)

Clinical Development Phase Phase IIa (completed)

Mechanism of Action (Hypothesized)
While the precise mechanism of action for Sudoterb has not been definitively elucidated

through extensive experimental validation, computational modeling studies strongly suggest

that it may function as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier

protein reductase, InhA.

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for

the synthesis of mycolic acids. These long-chain fatty acids are essential components of the

unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts this pathway,

leading to a compromised cell wall and ultimately, bacterial cell death.
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Caption: Hypothesized mechanism of Sudoterb via InhA inhibition.

In Vitro Efficacy
Quantitative data on the in vitro activity of Sudoterb is limited in publicly accessible literature.

However, conference abstracts and press releases from Lupin Ltd. have provided some initial

insights.

Strain Type
Mycobacterium
tuberculosis
Strain(s)

MIC Range (µg/mL) Citation

Drug-Sensitive H37Rv 0.03 - 0.12 [1]

Multidrug-Resistant

(MDR)
Clinical Isolates 0.03 - 0.12 [1]

Drug-Resistant Not Specified 0.19 [2]
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It is important to note that these values are from limited sources and require further validation

through comprehensive, peer-reviewed studies.

In Vivo Efficacy
A preclinical study in a murine model of tuberculosis evaluated the bactericidal and sterilizing

activity of a compound referred to as "sudapyridine," which is likely Sudoterb or a closely

related analogue.

Treatment
Group

Duration of
Treatment

Mean Log10
CFU/Lung ±
SD (Initial)

Mean Log10
CFU/Lung ±
SD (Final)

Reduction
in Log10
CFU

Citation

Untreated

Control
28 days 2.55 ± 0.17 6.95 ± 0.15 -

Sudapyridine 28 days 2.55 ± 0.17 4.84 ± 0.34 2.11

These results indicate a significant reduction in the bacterial load in the lungs of infected mice

following treatment.

Clinical Trial Data
A Phase IIa clinical trial (CTRI/2009/091/000741) was conducted to determine the early

bactericidal activity (EBA) of Sudoterb in newly diagnosed, sputum smear-positive pulmonary

tuberculosis patients. While the trial has been completed, the detailed quantitative results have

not been made publicly available. EBA studies are crucial for providing early evidence of a

drug's antimycobacterial effect in humans.

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of Sudoterb are not

extensively published. However, based on standard methodologies in tuberculosis research,

the following outlines the likely experimental workflows.

A. In Vitro Minimum Inhibitory Concentration (MIC) Determination
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Caption: General workflow for MIC determination.

Methodology: The broth microdilution method is a standard assay for determining the MIC of

anti-TB compounds. M. tuberculosis strains are cultured in a suitable liquid medium (e.g.,

Middlebrook 7H9 broth) and exposed to serial dilutions of Sudoterb in 96-well plates. The MIC

is defined as the lowest concentration of the drug that inhibits visible bacterial growth after a

defined incubation period.

B. Murine Model of Tuberculosis for In Vivo Efficacy
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Caption: Workflow for in vivo efficacy testing in a murine model.

Methodology: BALB/c or other susceptible mouse strains are infected with a low-dose aerosol

of M. tuberculosis. After allowing the infection to establish, mice are treated with Sudoterb, a

vehicle control, and potentially a positive control drug (e.g., isoniazid). At specified time points,

mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the

homogenates are plated on solid media (e.g., Middlebrook 7H11 agar) to determine the

number of viable bacteria (colony-forming units).
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The publicly available data on Sudoterb, while promising, leaves several critical questions

unanswered that are vital for its continued development:

Definitive Mechanism of Action: Experimental validation of InhA as the primary target is

crucial. This could involve enzyme inhibition assays, genetic studies with overexpressing or

mutant strains, and metabolomic profiling to confirm the disruption of the mycolic acid

synthesis pathway.

Comprehensive Efficacy Data: Publication of the full results from the Phase IIa EBA trial is

essential to understand its early bactericidal kinetics in humans. Furthermore,

comprehensive MIC data against a wide panel of clinically relevant drug-resistant M.

tuberculosis strains are needed.

Resistance Mechanisms: Studies to identify the potential mechanisms of resistance to

Sudoterb in M. tuberculosis are necessary to anticipate and potentially counteract future

clinical challenges.

Combination Therapy: While initial reports suggest synergy with rifampicin, further in vitro

and in vivo studies are required to evaluate its potential in combination with other existing

and novel anti-TB drugs.

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD modeling will be

essential for optimizing dosing regimens to maximize efficacy and minimize the potential for

resistance development.

Conclusion
Sudoterb represents a promising development in the search for new treatments for drug-

resistant tuberculosis. Its hypothesized mechanism of action, targeting the well-validated InhA

enzyme, and its reported preclinical activity warrant further investigation. The progression of

Sudoterb through the clinical trial pipeline and the dissemination of comprehensive data will be

critical in determining its ultimate role in the future of tuberculosis therapy. This technical guide

serves as a consolidated resource of the current knowledge, highlighting both the potential of

Sudoterb and the key areas where further research is urgently needed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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